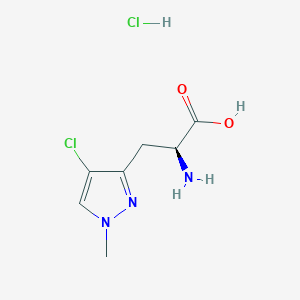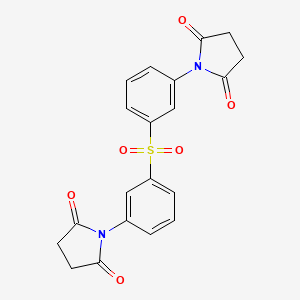![molecular formula C24H19BFNO5S B15149572 [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)
[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a boronic acid group, a thiazolidinone ring, and a fluorophenyl group. These structural features contribute to its reactivity and potential utility in chemical synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzyl halide in a nucleophilic substitution reaction.
Coupling with Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazolidinone ring can be reduced to form thiazolidines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Thiazolidines.
Substitution: Halogenated derivatives of the fluorophenyl group.
科学研究应用
Chemistry
In chemistry, [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology
In biology, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of biosensors.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its reactivity and stability.
作用机制
The mechanism of action of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The thiazolidinone ring and fluorophenyl group contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the thiazolidinone and fluorophenyl groups, making it less specific in its interactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the thiazolidinone ring, affecting its reactivity and applications.
Thiazolidinone Derivatives: These compounds lack the boronic acid group, limiting their use in cross-coupling reactions.
Uniqueness
The uniqueness of [3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in cross-coupling reactions, enzyme inhibition, and material development makes it a valuable compound in multiple fields.
属性
分子式 |
C24H19BFNO5S |
|---|---|
分子量 |
463.3 g/mol |
IUPAC 名称 |
[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-8-4-17(5-9-20)14-27-23(28)22(33-24(27)29)13-16-6-10-21(11-7-16)32-15-18-2-1-3-19(12-18)25(30)31/h1-13,30-31H,14-15H2 |
InChI 键 |
VTNKMYWFWQTEHE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)

![sodium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B15149518.png)
![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)
![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)


![5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15149534.png)
![4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}aniline](/img/structure/B15149537.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15149545.png)
